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Compound of Interest

Compound Name: Sec-butanol-D9

Cat. No.: B598469 Get Quote

An In-depth Technical Guide to sec-Butanol-D9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butanol-D9, a deuterated

isotopologue of sec-butanol. It details its chemical and physical properties, synthesis, and

applications, with a focus on its use as an internal standard in analytical chemistry and its

relevance in drug development.

Core Properties of sec-Butanol-D9
sec-Butanol-D9, also known as 2-butanol-d9, is a stable, isotopically labeled form of sec-

butanol where nine hydrogen atoms have been replaced by deuterium. This substitution

imparts a higher molecular weight without significantly altering its chemical properties, making it

an invaluable tool in various scientific disciplines.

Table 1: Chemical and Physical Properties of sec-Butanol-D9
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Property Value

CAS Number 1202864-22-9[1]

Molecular Formula C₄HD₉O[1]

Linear Formula CD₃CD₂CD(OH)CD₃[2]

Molecular Weight 83.18 g/mol [1][2]

Appearance Colorless Liquid

Density 0.905 g/mL at 25 °C[2][3]

Boiling Point 98 °C[2][3]

Isotopic Purity Typically ≥98 atom % D[2]

Applications in Research and Development
The primary utility of sec-butanol-D9 lies in its application as an internal standard for

quantitative analysis by mass spectrometry. Its use is particularly prevalent in pharmaceutical

and chemical research to elucidate reaction mechanisms and metabolic pathways.[4] The near-

identical chemical behavior to its non-deuterated counterpart, combined with its distinct mass,

allows for precise and accurate quantification of the analyte of interest.

In the realm of drug development, deuterated compounds are increasingly utilized to enhance

the pharmacokinetic profiles of pharmaceuticals.[4][5][6][7][8] The substitution of hydrogen with

deuterium can slow down metabolic processes, leading to a longer drug half-life and potentially

reducing toxic metabolite formation.[5][7] While sec-butanol-D9 is not a therapeutic agent

itself, its role as a critical reagent in the analytical methods that support these studies is

paramount.

Experimental Protocols
While a specific, detailed synthesis protocol for sec-butanol-D9 is not readily available in the

public domain, a general approach can be inferred from established methods for the

deuteration of alcohols. The following represents a plausible, generalized synthesis

methodology.
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Representative Synthesis of sec-Butanol-D9
Principle: The synthesis of deuterated alcohols can often be achieved through the reduction of

a corresponding deuterated ketone using a deuterated reducing agent in a deuterated solvent.

Materials:

Butan-2-one-d8

Sodium borodeuteride (NaBD₄)

Deuterated methanol (CD₃OD)

Deuterium oxide (D₂O)

Anhydrous magnesium sulfate

Diethyl ether

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve butan-2-one-d8 in

an excess of deuterated methanol.

Cool the solution in an ice bath.

Slowly add sodium borodeuteride to the stirred solution.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours.

Quench the reaction by the slow addition of deuterium oxide.

Extract the product with diethyl ether.

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous magnesium sulfate.
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Filter and remove the solvent under reduced pressure.

Purify the resulting sec-butanol-D9 by distillation.

Quantitative Analysis using sec-Butanol-D9 as an
Internal Standard by GC-MS
Objective: To accurately quantify the concentration of a target analyte in a complex matrix using

gas chromatography-mass spectrometry (GC-MS) with sec-butanol-D9 as an internal

standard.

Instrumentation and Reagents:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Appropriate GC column (e.g., DB-5ms)

Target analyte standard

sec-Butanol-D9 (internal standard)

Sample matrix (e.g., plasma, urine)

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

Preparation of Standard Solutions: Prepare a series of calibration standards containing

known concentrations of the target analyte and a fixed concentration of sec-butanol-D9.

Sample Preparation:

To a known volume of the sample matrix, add a precise amount of the sec-butanol-D9
internal standard solution.

Perform a liquid-liquid extraction with an appropriate organic solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b598469?utm_src=pdf-body
https://www.benchchem.com/product/b598469?utm_src=pdf-body
https://www.benchchem.com/product/b598469?utm_src=pdf-body
https://www.benchchem.com/product/b598469?utm_src=pdf-body
https://www.benchchem.com/product/b598469?utm_src=pdf-body
https://www.benchchem.com/product/b598469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent

for GC-MS analysis.

GC-MS Analysis:

Inject the prepared samples and calibration standards into the GC-MS system.

Develop a suitable temperature program for the GC to achieve optimal separation of the

analyte and internal standard.

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for

characteristic ions of both the analyte and sec-butanol-D9.

Data Analysis:

Integrate the peak areas of the analyte and the internal standard.

Calculate the ratio of the analyte peak area to the internal standard peak area.

Construct a calibration curve by plotting the peak area ratio against the concentration of

the analyte in the calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios on the calibration curve.

Spectroscopic Data (Reference)
Detailed, publicly available spectra for sec-butanol-D9 are scarce. However, the spectra of

non-deuterated sec-butanol can be used as a reference for understanding the expected

fragmentation patterns and chemical shifts.

Table 2: Reference Spectroscopic Data for sec-Butanol (Non-deuterated)
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Spectroscopic Technique Key Features

¹H NMR

Chemical shifts at approximately δ 0.92 (t, 3H),

1.18 (d, 3H), 1.47 (m, 2H), and 3.72 (sextet, 1H)

[9]

Mass Spectrometry (EI)
Molecular ion peak at m/z 74.[10] Major

fragment ions at m/z 59, 45, and 43.[10][11]

For sec-butanol-D9, the molecular ion peak in the mass spectrum would be expected at m/z

83, reflecting the mass increase due to the nine deuterium atoms. In the ¹H NMR spectrum, the

signals corresponding to the deuterated positions would be absent.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for using a deuterated internal standard in

quantitative analysis and the conceptual pathway of how deuteration can affect drug

metabolism.
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Caption: Workflow for quantitative analysis using a deuterated internal standard.
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Caption: Impact of deuteration on drug metabolism and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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